3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a benzenesulfonamide group
Mechanism of Action
Target of Action
The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, is a type of oxadiazole derivative . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer , antifungal , and antibacterial effects . .
Mode of Action
Oxadiazole derivatives are generally known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological effects .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and microbial infection, among others .
Pharmacokinetics
Oxadiazole derivatives are generally known for their good pharmacokinetic properties, which contribute to their potential as therapeutic agents .
Result of Action
Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have anticancer, antifungal, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the associated biochemical pathways .
Biochemical Analysis
Biochemical Properties
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of the compound, as well as for its pharmacological activity.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. This distribution is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with benzenesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAVIGJECTUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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